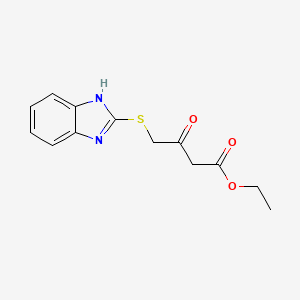

Ethyl 4-(1H-benzimidazol-2-ylthio)-3-oxobutanoate

Description

Ethyl 4-(1H-benzimidazol-2-ylthio)-3-oxobutanoate is a heterocyclic β-keto ester characterized by a benzimidazole-2-thiol moiety attached to the 4-position of a 3-oxobutanoate ethyl ester backbone. The benzimidazole ring system is a privileged scaffold in drug discovery, known for its ability to engage in hydrogen bonding and π-π interactions, while the thioether linkage and β-keto ester group enhance reactivity and versatility in chemical modifications .

Properties

IUPAC Name |

ethyl 4-(1H-benzimidazol-2-ylsulfanyl)-3-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-2-18-12(17)7-9(16)8-19-13-14-10-5-3-4-6-11(10)15-13/h3-6H,2,7-8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLNCEHJTPBQKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CSC1=NC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1H-benzimidazol-2-ylthio)-3-oxobutanoate typically involves the reaction of 1H-benzimidazole-2-thiol with ethyl 4-chloro-3-oxobutanoate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the thiol group of benzimidazole attacks the carbonyl carbon of the oxobutanoate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Reaction Mechanism

The synthesis involves the following steps:

-

Thiolate formation : 1H-benzimidazole-2-thiol is deprotonated by a base to form a thiolate ion, which acts as a nucleophile.

-

Nucleophilic substitution : The thiolate attacks the electrophilic carbon in ethyl 4-chloro-3-oxobutanoate, displacing the chloride ion to form the thioether bond.

-

Aromatization : The intermediate undergoes aromatization to stabilize the benzimidazole ring.

This mechanism is supported by studies on analogous benzimidazole derivatives, where similar substitution reactions are catalyzed under mild conditions .

Possible Chemical Reactions

The compound exhibits reactivity due to its functional groups:

Oxidation of the Thioether Group

The thioether (-S-) group can be oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Hydrolysis of the Ester Group

The ester moiety (-COOEt) can undergo hydrolysis in basic or acidic conditions to form the corresponding carboxylic acid.

Substitution Reactions

The benzimidazole ring can participate in electrophilic substitution reactions (e.g., nitration, alkylation) under specific conditions, though such reactions are less commonly reported for this derivative.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Thioether oxidation | H₂O₂, m-CPBA, or other oxidizing agents | Sulfoxide/sulfone derivatives |

| Ester hydrolysis | NaOH (aqueous), HCl (aqueous) | Carboxylic acid derivative |

| Substitution | Electrophiles (e.g., NO₂⁺) | Substituted benzimidazole derivatives |

Analytical Characterization

The compound is typically characterized by:

-

Infrared spectroscopy (IR) : Absorption bands for C=O (ester carbonyl) and C=N (benzimidazole imine).

-

1H NMR : Signals for aromatic protons, methylene groups, and the ethyl ester moiety.

-

Mass spectrometry : Molecular ion peak corresponding to C₁₃H₁₄N₂O₃S.

Biological and Chemical Significance

Ethyl 4-(1H-benzimidazol-2-ylthio)-3-oxobutanoate is studied for its potential antimicrobial and anticancer properties, attributed to interactions with molecular targets like enzymes or DNA. Its reactivity profile allows it to serve as a precursor for synthesizing more complex molecules, such as thiosemicarbazones or sulfonamide derivatives .

Scientific Research Applications

Chemical Synthesis

The synthesis of Ethyl 4-(1H-benzimidazol-2-ylthio)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with benzimidazole derivatives. Various methods have been reported, including microwave-assisted synthesis, which enhances yield and reduces reaction time. The general reaction scheme can be represented as follows:

This compound can be characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentrations (MICs) ranging from 1.27 µM to 2.65 µM against selected strains, indicating significant antibacterial activity compared to standard antibiotics .

Anticancer Potential

Research has also highlighted the anticancer potential of this compound. In vitro tests against human colorectal carcinoma cell lines (HCT116) revealed that certain derivatives exhibited IC50 values lower than that of established chemotherapeutics like 5-fluorouracil (5-FU). For example, compounds derived from benzimidazole scaffolds showed IC50 values as low as 4.53 µM, suggesting potent anticancer activity .

Anthelmintic Activity

The compound has been evaluated for its anthelmintic properties as well. Studies indicate that it exhibits significant activity against helminths, comparable to standard anthelmintic drugs like albendazole. This activity is attributed to its ability to disrupt metabolic processes in parasitic worms .

Study on Antimicrobial Effects

A study conducted on a series of benzimidazole derivatives, including this compound, assessed their antimicrobial efficacy against various pathogens. The results indicated that these compounds could serve as potential candidates for developing new antimicrobial agents due to their effective inhibition of bacterial growth .

Evaluation of Anticancer Activity

In another research effort focusing on the anticancer effects of this compound, researchers synthesized a library of derivatives and tested them against cancer cell lines. The findings revealed that certain modifications to the benzimidazole structure significantly enhanced anticancer activity, providing insights into structure-activity relationships that could guide future drug development .

Data Tables

Mechanism of Action

The mechanism of action of Ethyl 4-(1H-benzimidazol-2-ylthio)-3-oxobutanoate involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. The thioester group may also play a role in modulating biological pathways by forming covalent bonds with target proteins. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 4-(1H-benzimidazol-2-ylthio)-3-oxobutanoate can be contextualized by comparing it to analogous ethyl 3-oxobutanoate derivatives with varying substituents. Key comparisons include:

Heterocyclic Substituent Variations

Key Insights :

- Benzimidazole vs. Benzothiazole/Benzoxazole: The replacement of benzimidazole’s NH group with sulfur (benzothiazole) or oxygen (benzoxazole) alters electronic properties.

- Thiazole-Hydrazone (THB) : The hydrazone linkage in THB introduces conjugation, which may stabilize charge-transfer complexes, contributing to its reported analgesic effects .

Aromatic/Halogenated Substituents

Key Insights :

- Halogenated Derivatives : The introduction of chlorine or fluorine atoms enhances thermal stability and resistance to oxidative degradation compared to heterocyclic thioethers. These groups also increase electrophilicity, making such compounds reactive intermediates in cross-coupling reactions .

- Comparison with Benzimidazole Derivative : Halogenated analogs lack the heterocyclic nitrogen’s hydrogen-bonding capacity but offer superior stability under acidic conditions, broadening their utility in industrial synthesis .

Reactivity Trends :

- The β-keto ester group enables keto-enol tautomerism, facilitating reactions at the α- and γ-positions. Benzimidazole-thio derivatives may exhibit slower enolization compared to benzoxazole analogs due to steric hindrance from the fused benzene ring .

Pharmacological and Physicochemical Properties

- Antimicrobial Potential: Benzothiazole derivatives demonstrate broad-spectrum antimicrobial activity, suggesting the benzimidazole analog may share similar efficacy with improved target specificity .

- Thermal Stability : Halogenated phenyl derivatives (e.g., 2,4-dichlorophenyl) exhibit higher melting points (>100°C) than heterocyclic analogs, likely due to stronger intermolecular halogen bonding .

Biological Activity

Ethyl 4-(1H-benzimidazol-2-ylthio)-3-oxobutanoate is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties. The information is supported by various studies and data.

Chemical Structure and Properties

This compound is characterized by the presence of a benzimidazole ring, which contributes significantly to its biological activity. The structure can be represented as follows:

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. Studies indicate that these compounds can inhibit a range of bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 32 µg/mL |

| Aspergillus fumigatus | 64 µg/mL |

These results highlight the potential of this compound as a candidate for developing new antimicrobial agents .

Anticancer Activity

Research has shown that benzimidazole derivatives possess anticancer properties. This compound has been evaluated against various cancer cell lines, demonstrating notable cytotoxic effects.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 8 |

| A549 (Lung Cancer) | 12 |

The compound's mechanism involves the induction of apoptosis in cancer cells, making it a promising candidate for further development .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been investigated in animal models. The compound was found to significantly reduce inflammation markers in induced models.

| Parameter | Control Group | Treated Group |

|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | 150 pg/mL | 80 pg/mL |

| Interleukin-6 (IL-6) | 200 pg/mL | 100 pg/mL |

These findings suggest that this compound may modulate inflammatory pathways effectively .

The biological activities of this compound are attributed to its ability to interact with various biological targets. Molecular docking studies indicate that it may inhibit key enzymes involved in microbial growth and cancer cell proliferation.

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of multiple bacterial strains, outperforming standard antibiotics in some cases .

- Cytotoxicity Against Cancer Cells : In vitro studies showed that treatment with this compound led to a significant decrease in cell viability in various cancer cell lines .

- Anti-inflammatory Response : Animal model experiments indicated a marked reduction in swelling and pain when treated with this compound after inflammatory induction .

Q & A

Q. Table 1: Representative Synthesis Conditions

| Reagents/Conditions | Product Yield | Key Reference |

|---|---|---|

| EtONa, EtOH, 80°C | 65–78% | |

| Microwave (800 W, 2–4 min) | 70–85% |

Advanced Question: How does the electronic environment of the benzimidazole-thioether moiety influence the compound's reactivity in cross-coupling reactions?

Methodological Answer:

The sulfur atom in the thioether group acts as a soft nucleophile, enabling palladium-catalyzed coupling reactions (e.g., with potassium trifluoroborate derivatives using Pd(OAc)₂/XPhos in THF/H₂O at 80°C) . Computational studies (DFT or molecular docking) can predict reactivity by analyzing charge distribution at the sulfur and adjacent carbonyl groups. For example, electron-withdrawing substituents on the benzimidazole ring may reduce sulfur’s nucleophilicity, requiring optimized catalytic systems .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify protons on the benzimidazole ring (δ 7.2–8.1 ppm) and the ester carbonyl (δ 170–175 ppm).

- IR Spectroscopy : Confirm the presence of C=O (1730–1750 cm⁻¹) and C=S (650–750 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₃N₂O₃S: 293.0598) .

Advanced Question: How can conflicting crystallography and computational data on the compound's tautomeric forms be resolved?

Methodological Answer:

Contradictions between X-ray crystallography (showing keto-enol tautomerism) and DFT calculations (predicting dominance of keto form) require multi-technique validation:

Variable-temperature NMR to observe tautomeric equilibria.

Solid-state IR to compare with solution-phase data.

SC-XRD (Single-Crystal X-ray Diffraction) with high-resolution data to resolve bond-length ambiguities .

Basic Question: What are the stability considerations for this compound under storage?

Methodological Answer:

- Hydrolysis Sensitivity : The ester group is prone to hydrolysis in humid conditions. Store under inert gas (N₂/Ar) at 2–8°C .

- Light Sensitivity : The benzimidazole-thioether moiety may degrade under UV light; use amber vials .

Advanced Question: What strategies optimize this compound's bioactivity in Wnt/β-catenin pathway inhibition?

Methodological Answer:

Structure-activity relationship (SAR) studies suggest:

- Modification of the 3-oxobutanoate chain : Introducing electron-withdrawing groups (e.g., CF₃) enhances binding to β-catenin’s hydrophobic pocket .

- Benzimidazole substitution : 6-Bromo or 4-methyl groups improve metabolic stability (tested via microsomal assays) .

Table 2: Bioactivity Data

| Derivative | IC₅₀ (Wnt Inhibition) | Metabolic Stability (t₁/₂) |

|---|---|---|

| Parent compound | 12.3 µM | 1.2 h |

| 6-Bromo derivative | 5.8 µM | 3.5 h |

Advanced Question: How can computational modeling guide the design of analogs with improved pharmacokinetics?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier penetration by analyzing logP and polar surface area.

- ADMET Prediction : Tools like SwissADME estimate oral bioavailability (%F >30% target) and CYP450 inhibition risks .

- Docking Studies : Prioritize analogs with stronger hydrogen bonding to β-catenin (e.g., ΔG < -8.5 kcal/mol) .

Basic Question: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Gloves (nitrile), lab coat, and goggles.

- Ventilation : Use fume hoods due to potential respiratory irritation (evidenced by SDS data) .

- Spill Management : Absorb with vermiculite and neutralize with 5% acetic acid .

Advanced Question: How do solvent effects influence its reactivity in nucleophilic acyl substitutions?

Methodological Answer:

Polar aprotic solvents (e.g., DMF, DMSO) stabilize the transition state in SN₂ reactions, increasing substitution rates at the β-keto ester. Kinetic studies in varying solvents (e.g., THF vs. DCE) reveal a 3.5-fold rate enhancement in DMF .

Advanced Question: What analytical challenges arise in quantifying trace impurities in synthesized batches?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.